molecular formula C11H11NO B14810135 2-Cyclopropoxy-6-methylbenzonitrile

2-Cyclopropoxy-6-methylbenzonitrile

Cat. No.: B14810135
M. Wt: 173.21 g/mol
InChI Key: YTGWOTHAONDAIB-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-6-methylbenzonitrile is an organic compound with the molecular formula C11H11NO and a molar mass of 173.21 g/mol . This compound is characterized by a benzene ring substituted with a nitrile group (–CN), a methyl group (–CH3), and a cyclopropoxy group (–O–C3H5). It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-6-methylbenzonitrile can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boronic acids and halides under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced synthetic techniques to ensure high purity and yield. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-6-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2-Cyclopropoxy-6-methylbenzonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-6-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The exact details of these interactions are still under investigation, but it is believed to exert its effects through binding to certain receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Cyclopropoxy-6-methylbenzonitrile include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the cyclopropoxy group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-cyclopropyloxy-6-methylbenzonitrile

InChI

InChI=1S/C11H11NO/c1-8-3-2-4-11(10(8)7-12)13-9-5-6-9/h2-4,9H,5-6H2,1H3

InChI Key

YTGWOTHAONDAIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2CC2)C#N

Origin of Product

United States

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